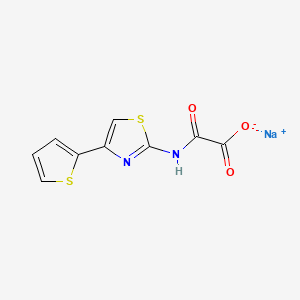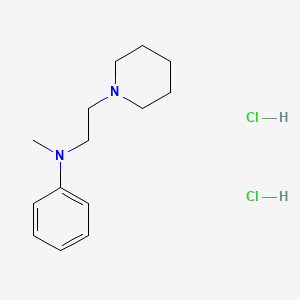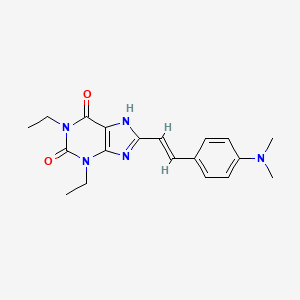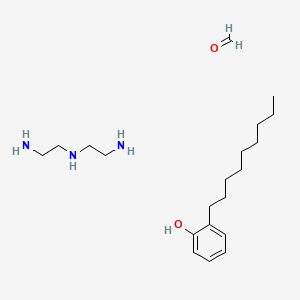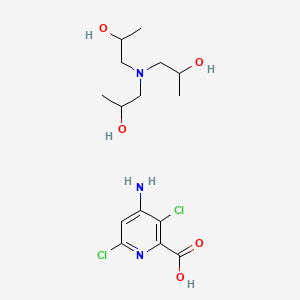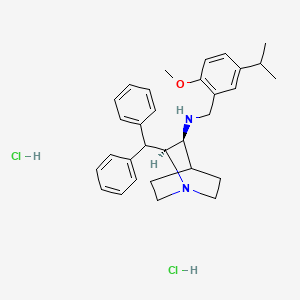
Ezlopitant dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ezlopitant dihydrochloride, also known as CJ-11,974, is a non-peptide neurokinin-1 receptor antagonist. It was developed by Pfizer for potential use in treating irritable bowel syndrome and chemotherapy-induced emesis. its development has been discontinued . The compound has a molecular formula of C31H38N2O.2ClH and a molecular weight of 527.568 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ezlopitant dihydrochloride involves multiple steps, including the formation of the quinuclidine core and subsequent functionalization. The key steps typically involve:
Formation of the quinuclidine core: This is achieved through a series of cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents, including the diphenylmethyl and methoxyphenyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity, as well as minimizing the use of hazardous reagents and conditions.
化学反応の分析
Types of Reactions
Ezlopitant dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones and alcohols, while substitution reactions can introduce different functional groups onto the aromatic rings .
科学的研究の応用
Chemistry
Receptor Studies: Used as a tool to study neurokinin-1 receptors and their role in various physiological processes.
Biology
Behavioral Studies: Investigated for its effects on behavior, particularly in relation to stress and anxiety.
Medicine
Antiemetic: Explored for its potential to prevent nausea and vomiting induced by chemotherapy.
Pain Management: Studied for its antinociceptive effects, which could make it useful in pain management.
Industry
作用機序
Ezlopitant dihydrochloride exerts its effects by antagonizing the neurokinin-1 receptor, which is involved in various physiological processes, including pain perception, stress response, and emesis. By blocking this receptor, the compound can reduce the effects of substance P, a neuropeptide associated with these processes .
類似化合物との比較
Similar Compounds
Maropitant: Another neurokinin-1 receptor antagonist, used primarily as an antiemetic in veterinary medicine.
Aprepitant: A neurokinin-1 receptor antagonist used in humans to prevent chemotherapy-induced nausea and vomiting.
Uniqueness
Ezlopitant dihydrochloride is unique in its specific chemical structure, which includes a quinuclidine core and various functional groups that confer its specific receptor binding properties. While similar compounds like maropitant and aprepitant share the same target receptor, their chemical structures and pharmacokinetic profiles differ .
特性
CAS番号 |
223389-63-7 |
|---|---|
分子式 |
C31H40Cl2N2O |
分子量 |
527.6 g/mol |
IUPAC名 |
(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C31H38N2O.2ClH/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;;/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3;2*1H/t30-,31-;;/m0../s1 |
InChIキー |
TYLAMTZGTVVECF-YBZGWEFGSA-N |
異性体SMILES |
CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
正規SMILES |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


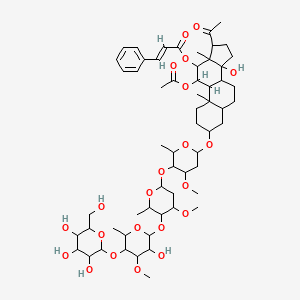

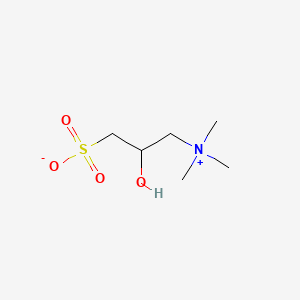
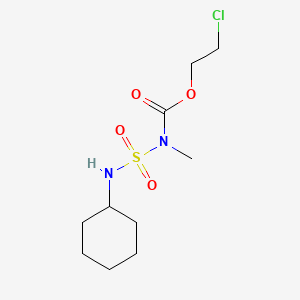

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
